ALR2 Selectivity: Quantified Advantage Over C8-Substituted Analogs in the Same Study
In a direct head-to-head comparison within the same experimental series, (2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid exhibits a 7-fold selectivity for ALR2 over ALR1 [1]. This selectivity profile differs from that of several C8-substituted analogs, which show both lower and higher selectivity indices (e.g., 4-fold for the 8-tert-butylphenyl analog, 24-fold for the 8-hydroxy-methoxyphenyl analog, and 60-fold for the 8-hydroxyphenyl analog) [1].
| Evidence Dimension | Selectivity for ALR2 over ALR1 |
|---|---|
| Target Compound Data | 7-fold selectivity |
| Comparator Or Baseline | [8-[(E)-2-(4-tert-butylphenyl)ethenyl]-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid: 4-fold selectivity; [8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid: 24-fold selectivity; [8-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid: 60-fold selectivity |
| Quantified Difference | 3-fold higher selectivity than the least selective C8 analog; 8.6-fold lower selectivity than the most selective C8 analog |
| Conditions | Human aldose reductase (ALR2) and aldehyde reductase (ALR1) enzymatic assays; values reported from Chen et al. (2020) dihydrobenzoxazinone study |
Why This Matters
This compound offers a moderate, well-defined selectivity window that may be advantageous for applications where extreme selectivity is not required or where a balanced inhibition profile is desired.
- [1] Chen, H., Zhang, X., Zhang, X., Fan, Z., Liu, W., Lei, Y., Zhu, C., & Ma, B. (2020). Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity. Bioorganic & Medicinal Chemistry, 28(20), 115699. View Source
